Technical Documentation Center

Ethyl 2-ethyl-6-phenylnicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-ethyl-6-phenylnicotinate

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Therapeutic Potential of Ethyl 2-ethyl-6-phenylnicotinate Derivatives: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, pyridine derivatives serve as highly versatile scaffolds capable of interacting with a diverse array of biological targets. Among these, Ethyl 2-ethyl-6-phenylni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, pyridine derivatives serve as highly versatile scaffolds capable of interacting with a diverse array of biological targets. Among these, Ethyl 2-ethyl-6-phenylnicotinate (CAS: 1198774-15-0)[1] emerges as a highly tunable pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic structural foundation. By leveraging its distinct steric and electronic properties, researchers can direct its pharmacological activity toward neurodegenerative diseases, antimicrobial resistance, and psychotropic applications. This whitepaper deconstructs the structure-activity relationships (SAR), core pharmacological mechanisms, and self-validating experimental workflows required to develop this scaffold into viable clinical candidates.

Structural Rationale & Medicinal Chemistry

The pharmacological efficacy of Ethyl 2-ethyl-6-phenylnicotinate derivatives is dictated by the precise spatial arrangement of its functional groups[2]. Every structural choice in this scaffold serves a distinct biochemical purpose:

  • The Pyridine Core: Acts as a fundamental hydrogen-bond acceptor, allowing the molecule to anchor itself within the hydrophilic pockets of target enzymes or receptors.

  • The 6-Phenyl Substituent: This aromatic ring is critical for driving hydrophobic interactions. In neuropharmacological targets, it facilitates π−π stacking with aromatic amino acid residues (e.g., Trp286 in the peripheral anionic site of Acetylcholinesterase)[3].

  • The 2-Ethyl Group: Unlike its 2-methyl counterparts, the 2-ethyl group introduces specific steric bulk. This bulk restricts the rotational freedom of the molecule, locking it into a conformation that enhances receptor subtype selectivity and prevents off-target binding[2].

  • The Ethyl Ester (C3 Position): This is not merely a synthetic protecting group; it acts as a highly lipophilic anchor. It optimizes the partition coefficient (LogP), ensuring the molecule can efficiently cross the blood-brain barrier (BBB)—a non-negotiable prerequisite for central nervous system (CNS) active agents[4].

Core Pharmacological Properties

Neuropharmacology: Cholinesterase Inhibition & Neuroprotection

Derivatives of 6-phenylnicotinates are extensively documented as potent, dual-acting inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3]. By blocking the enzymatic hydrolysis of acetylcholine, these compounds increase synaptic neurotransmitter levels, offering targeted symptomatic relief for Alzheimer's Disease. Furthermore, specific derivatives within this class have demonstrated the ability to prevent amyloid- β (A β1−42​ )-induced neurotoxicity and act as antagonists of voltage-sensitive calcium channels, thereby halting calcium influx and subsequent neuronal apoptosis[5].

ACHE_Mechanism Ligand Ethyl 2-ethyl-6-phenylnicotinate (Lipophilic Scaffold) Target AChE Active Site Gorge (Trp286 pi-pi stacking) Ligand->Target BBB Penetration & Target Binding EnzymeBlock Inhibition of ACh Hydrolysis Target->EnzymeBlock Allosteric/Competitive Blockade Outcome Synaptic ACh Accumulation (Neuroprotection) EnzymeBlock->Outcome Pathway Restoration

Fig 1: Pharmacodynamic pathway of AChE inhibition by 6-phenylnicotinate derivatives.

Antimicrobial and Antitubercular Activity

When the ethyl ester moiety is modified into a hydrazide or hybridized with isatin, the pharmacological profile shifts dramatically toward antimicrobial efficacy. These derivatives have shown potent activity against drug-resistant Mycobacterium tuberculosis. Mechanistically, the 6-phenylnicotinate scaffold acts as a structural mimic that binds to the active site of DprE1, a critical enzyme required for mycobacterial cell wall arabinogalactan synthesis[6].

Psychotropic and Anticonvulsant Effects

Functionalization of the pyridine core with thioalkyl or amino substitutions yields compounds with profound CNS activity. Preclinical psychotropic studies indicate that 4-phenyl and 6-phenylnicotinate derivatives exhibit activating, sedative, and anxiolytic effects. In specific assays, these derivatives have demonstrated anxiolytic activity nearly four times greater than standard benzodiazepines (e.g., diazepam) without inducing unwanted muscle relaxation[4].

Quantitative Data Summaries

To facilitate rapid comparison, the following table synthesizes the pharmacological metrics of key phenylnicotinate derivatives based on recent literature[3][4][6].

Compound Class / ModificationPrimary Biological TargetKey Pharmacological MetricObserved Biological Effect
Pyridonepezil Hybrids Acetylcholinesterase (AChE)IC 50​ = 0.016 - 0.25 μ MReversal of A β1−42​ neurotoxicity; Cognitive enhancement.
Nicotinohydrazide Hybrids DprE1 (M. tuberculosis)MIC = 0.24 - 3.9 μ g/mLEradication of Isoniazid/Streptomycin-resistant strains.
Thioalkyl Derivatives GABAergic Pathways / CNSED 50​ (Anxiolytic) < DiazepamHigh anticonvulsant activity; No muscle relaxation toxicity.
Phenoxyalkylamino Esters Voltage-Gated Ca 2+ ChannelsSignificant Ca 2+ influx reductionPrevention of KCl-evoked depolarization in neurons.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal causality checks to prevent false positives and ensure data trustworthiness.

Protocol 1: Self-Validating In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Causality Rationale: The use of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) allows for the continuous colorimetric monitoring of thiocholine production. The self-validating nature of this assay relies on the parallel blanking of non-enzymatic DTNB reduction, ensuring that the measured absorbance at 412 nm is exclusively proportional to true AChE activity.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the Ethyl 2-ethyl-6-phenylnicotinate derivative in DMSO (final assay DMSO concentration must strictly remain <1% to prevent solvent-induced enzyme denaturation).

  • System Calibration (The Self-Validation Step): Plate three control wells:

    • Blank: Buffer + DTNB + Substrate (Measures spontaneous substrate hydrolysis).

    • 100% Activity: Buffer + AChE + DTNB + Substrate (Establishes maximum velocity, Vmax​ ).

    • Positive Control: Donepezil + AChE + DTNB + Substrate (Validates enzyme susceptibility; must show >95% inhibition).

  • Incubation: Add 50 μ L of AChE (0.25 U/mL) and 50 μ L of the test compound (varying concentrations) to a 96-well plate. Incubate at 25°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 50 μ L of DTNB (0.25 mM) and 50 μ L of acetylthiocholine iodide (0.25 mM).

  • Kinetic Read: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Processing: Subtract the Blank rate from all wells. Calculate IC 50​ using non-linear regression analysis.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antitubercular Screening

Causality Rationale: Resazurin is an oxidation-reduction indicator. Viable mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. By measuring fluorescence rather than optical density, this assay eliminates false resistance readings caused by compound precipitation.

  • Inoculum Preparation: Grow M. tuberculosis (ATCC 27294) in Middlebrook 7H9 broth to an OD 600​ of 0.6. Dilute 1:20 to ensure exponential growth phase cells.

  • Compound Plating: Perform two-fold serial dilutions of the nicotinate derivative in a 96-well plate (range: 125 μ g/mL to 0.24 μ g/mL).

  • Inoculation & Incubation: Add 100 μ L of the bacterial suspension to each well. Include a growth control (no drug) and a sterile control (no bacteria). Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 μ L of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation & Readout: The sterile control must remain blue (validating no contamination), and the growth control must turn pink (validating bacterial viability). The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

HTS_Workflow Synthesis Library Synthesis (CAS: 1198774-15-0) Primary Primary Screening (Ellman's Assay + Blanks) Synthesis->Primary Purified Compounds Secondary Secondary Screening (Aβ-Toxicity Cell Models) Primary->Secondary IC50 < 1 μM (Self-Validated) Validation In Vivo Validation (Pharmacokinetics/Toxicity) Secondary->Validation High Cell Viability

Fig 2: Self-validating HTS workflow for neuropharmacological drug development.

References

  • Silva, D., et al. "Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid- β -Induced Neurotoxicity". ACS Chemical Neuroscience, 2013.[Link]

  • Eldehna, W. M., et al. "Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria". Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • Dashyan, S., et al. "Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine". Bioorganic Chemistry, 2024.[Link]

  • US Patent Office. "USRE32581E - Certain substituted phenyl esters of nicotinic acid, compositions and methods of using same for treatment of hyperlipidemia".

Sources

Exploratory

Ethyl 2-ethyl-6-phenylnicotinate safety data sheet and toxicity profile

An In-depth Technical Guide to the Safety and Toxicity Profile of Ethyl 2-ethyl-6-phenylnicotinate A Note on the Available Data: As of the compilation of this guide, a specific Safety Data Sheet (SDS) and a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of Ethyl 2-ethyl-6-phenylnicotinate

A Note on the Available Data: As of the compilation of this guide, a specific Safety Data Sheet (SDS) and a comprehensive, publicly available toxicity profile for Ethyl 2-ethyl-6-phenylnicotinate (CAS 53230-14-3) are not readily accessible. Therefore, this guide has been constructed using a "read-across" approach. The safety and toxicological information presented herein is primarily based on data from structurally related compounds, most notably Ethyl nicotinate, and the broader class of nicotinic acid esters. This approach provides a foundational understanding of the potential hazards, though it is crucial to recognize that the toxicological properties of a specific compound can be unique. All information derived from analogous compounds is clearly indicated.

Introduction to Substituted Nicotinates

Ethyl 2-ethyl-6-phenylnicotinate belongs to the family of nicotinates, which are esters of nicotinic acid (also known as niacin or vitamin B3). [1]These compounds are characterized by a pyridine ring substituted with a carboxylic acid ester group. The specific substitutions on the pyridine ring, in this case, an ethyl group at the 2-position and a phenyl group at the 6-position, significantly influence the molecule's chemical properties, reactivity, and biological activity. [1] Substituted nicotinates are of interest in medicinal chemistry and pharmaceutical development due to their potential interactions with various biological targets, including nicotinic acetylcholine receptors (nAChRs). [1][2]The structural diversity within this class of compounds allows for the fine-tuning of their pharmacological profiles.

Chemical Structure of Ethyl 2-ethyl-6-phenylnicotinate:

Caption: Chemical structure of Ethyl 2-ethyl-6-phenylnicotinate.

Hazard Identification and Classification (Based on Analogs)

Based on the hazard classifications of Ethyl nicotinate, the following potential hazards for Ethyl 2-ethyl-6-phenylnicotinate should be considered. [3][4]

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [3]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [3]
Specific Target Organ Toxicity - Single Exposure Category 3 H335: May cause respiratory irritation [4]

| Flammable Liquids | Category 4 | H227: Combustible liquid [3]|

Signal Word: Warning [3] Potential Health Effects:

  • Inhalation: May cause respiratory irritation. [4][5]* Skin Contact: Causes skin irritation. [3]Prolonged or repeated contact may lead to dermatitis. [5]* Eye Contact: Causes serious eye irritation. [3]Risk of serious damage to eyes. [5]* Ingestion: May be harmful if swallowed. [5]

Handling, Storage, and First-Aid Measures (Based on Analogs)

The following protocols are derived from safety data sheets of structurally similar nicotinates and represent best practices for handling such compounds.

Handling and Personal Protective Equipment (PPE)

G cluster_handling Safe Handling Protocol A Work in a well-ventilated area or under a chemical fume hood B Avoid contact with skin, eyes, and clothing A->B C Wear appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat B->C E Wash hands thoroughly after handling C->E D Keep away from heat, sparks, and open flames D->B

Caption: Recommended safe handling workflow.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]* Keep away from oxidizing agents and sources of ignition. [5]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. [6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. [4]

Toxicological Profile (Based on Read-Across Data)

The toxicological profile of nicotinic acid and its esters has been evaluated, and a read-across approach can be used to estimate the properties of Ethyl 2-ethyl-6-phenylnicotinate. [7][8]

Toxicological Endpoint Finding for Nicotinates
Acute Toxicity Based on available data, the classification criteria for acute toxicity are generally not met for analogous compounds. [4]
Skin Corrosion/Irritation Causes skin irritation. [3]
Serious Eye Damage/Irritation Causes serious eye irritation. [3]
Respiratory or Skin Sensitization May cause sensitization by inhalation and skin contact in some individuals. [5]However, some studies on the general class of nicotinates suggest a low potential for skin sensitization. [7][8]
Germ Cell Mutagenicity Nicotinic acid and its esters are generally not considered to be genotoxic. [7][8]
Carcinogenicity There is no concern for carcinogenicity for nicotinic acid and its esters based on available data. [7][8]

| Reproductive Toxicity | Nicotinic acid and its esters are not considered to pose a risk for developmental or reproductive toxicity. [7][8]|

Potential Mechanism of Action and Biological Effects

Nicotinic acid and its derivatives are known to have biological activity, primarily related to their role as a precursor to the coenzymes NAD and NADP. [9]Additionally, some nicotinic acid derivatives can interact with nicotinic acetylcholine receptors (nAChRs). [1]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels found in the central and peripheral nervous systems. [2]The binding of an agonist, such as acetylcholine or nicotine, causes a conformational change in the receptor, leading to the opening of an ion channel. [10][11]The phenyl and ethyl substitutions on the pyridine ring of Ethyl 2-ethyl-6-phenylnicotinate may influence its binding affinity and functional activity at different nAChR subtypes.

G cluster_receptor Potential nAChR Interaction Ligand Ethyl 2-ethyl-6-phenylnicotinate Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to receptor Conformation Conformational Change Receptor->Conformation Channel Ion Channel Opening/ Modulation Conformation->Channel Response Downstream Cellular Response Channel->Response

Caption: Postulated interaction with nicotinic acetylcholine receptors.

Vasodilation

Nicotinic acid and some of its esters are known to cause vasodilation, which can result in skin flushing, a sensation of warmth, and itching. [5][12]This effect is thought to be mediated by the release of prostaglandins. [13]

Conclusion and Data Gaps

This technical guide provides a comprehensive overview of the potential safety and toxicological profile of Ethyl 2-ethyl-6-phenylnicotinate based on the available data for structurally related compounds. The primary hazards are likely to be skin and eye irritation, with a potential for respiratory irritation. While the broader class of nicotinates does not appear to pose a significant risk for genotoxicity, carcinogenicity, or reproductive toxicity, the absence of specific data for Ethyl 2-ethyl-6-phenylnicotinate necessitates a cautious approach.

Key Data Gaps:

  • A specific Safety Data Sheet (SDS) for Ethyl 2-ethyl-6-phenylnicotinate.

  • Empirical data on the acute and chronic toxicity of this specific compound.

  • Studies on the skin and respiratory sensitization potential of Ethyl 2-ethyl-6-phenylnicotinate.

  • Pharmacokinetic and pharmacodynamic data to understand its absorption, distribution, metabolism, excretion, and specific biological targets.

Researchers and drug development professionals should handle this compound with the precautions outlined in this guide and consider conducting further toxicological assessments to establish a definitive safety profile.

References

  • NextSDS. Ethyl nicotinate — Chemical Substance Information. [Link]

  • PubChem. Ethyl Nicotinate. [Link]

  • Kiper, T., et al. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. SN Applied Sciences. [Link]

  • Synerzine. SAFETY DATA SHEET Ethyl Nicotinate. [Link]

  • Kiper, T., et al. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. PubMed. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Ataman Kimya. ETHYL NICOTINATE. [Link]

  • MSD Manual Professional Edition. Niacin Toxicity. [Link]

  • Federal Institute for Risk Assessment (BfR). (2012). The intake of nicotinic acid in excessive dosage can have damaging health effects. [Link]

  • EWG Skin Deep. What is ETHYL NICOTINATE. [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

  • Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. PubMed Central. [Link]

  • YouTube. The Ligand Binding Domain of Nicotinic Acetylcholine Receptors Part 3. [Link]

  • Govind, A. P., et al. (2009). Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction. PubMed Central. [Link]

  • Purohit, P., & Auerbach, A. (2013). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife. [Link]

Sources

Foundational

Structural and Crystallographic Analysis of Ethyl 2-ethyl-6-phenylnicotinate

An In-Depth Technical Whitepaper Executive Summary & Chemical Context Ethyl 2-ethyl-6-phenylnicotinate (C₁₆H₁₇NO₂) is a highly functionalized pyridine derivative that serves as a critical scaffold in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Executive Summary & Chemical Context

Ethyl 2-ethyl-6-phenylnicotinate (C₁₆H₁₇NO₂) is a highly functionalized pyridine derivative that serves as a critical scaffold in medicinal chemistry and materials science. Polyfunctionalized nicotinates are foundational precursors for azafluorenones and are heavily utilized in the development of biologically active molecules, including potent anti-tubercular isatin-nicotinohydrazide hybrids[1] and targeted kinase inhibitors.

Understanding the precise 3D conformation of this molecule—specifically the dihedral twist of the 6-phenyl ring and the steric orientation of the 2-ethyl and 3-ester groups—is paramount for structure-based drug design. This whitepaper details the causality-driven synthesis, crystallization, and X-ray crystallographic refinement of Ethyl 2-ethyl-6-phenylnicotinate, providing a self-validating framework for researchers isolating and characterizing complex pyridine scaffolds.

Synthetic Methodology & Workflow

The synthesis of highly substituted pyridines often relies on transition-metal-catalyzed or water-mediated multi-component cascade annulations[2]. To specifically yield the 2-ethyl derivative, the classical Hantzsch-type condensation is modified by utilizing an enone precursor and ethyl 3-oxopentanoate.

Causality in Reaction Design

Instead of using traditional step-wise coupling, a cascade annulation strategy is employed. The reaction between an activated methylene compound (ethyl 3-oxopentanoate) and an enone (such as 3-(dimethylamino)-1-phenylprop-2-en-1-one) in the presence of an ammonium source drives a sequential Michael addition, cyclization, and oxidative aromatization[3]. The use of a Lewis acid catalyst (e.g., Cu(OTf)₂) accelerates the initial Michael addition, while the elevated temperature ensures complete thermodynamic conversion to the aromatic pyridine core[2].

Step-by-Step Synthesis Protocol
  • Precursor Assembly: In a 50 mL round-bottom flask, combine 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 mmol), ethyl 3-oxopentanoate (1.2 mmol), and ammonium acetate (3.0 mmol).

  • Catalysis & Annulation: Add 10 mol% Cu(OTf)₂ and 10 mL of glacial acetic acid. Heat the mixture under reflux (120 °C) for 6 hours[2],[1].

  • Quenching & Extraction: Cool the reaction to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes:EtOAc 9:1).

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active enone precursor spot and the emergence of a new, highly fluorescent spot under 254 nm UV light confirms successful aromatization.

G N1 Enone + Ethyl 3-oxopentanoate N2 Cu-Catalyzed Annulation N1->N2 N3 Crude Nicotinate N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 Single Crystal (Diffraction Quality) N4->N5

Fig 1: Synthetic and crystallization workflow for Ethyl 2-ethyl-6-phenylnicotinate.

Crystallization Protocol

Obtaining diffraction-quality single crystals requires precise control over the nucleation rate. Rapid precipitation leads to twinned or microcrystalline powders, whereas controlled supersaturation yields pristine single crystals.

Causality in Solvent Selection

A vapor diffusion (anti-solvent) method is selected. Dichloromethane (DCM) is chosen as the primary solvent due to its high solubilizing power for the lipophilic nicotinate. n-Hexane is chosen as the anti-solvent because its lower density allows it to be carefully layered on top of the DCM, and its slow diffusion into the DCM layer gradually lowers the solubility of the compound, inducing controlled nucleation.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of purified Ethyl 2-ethyl-6-phenylnicotinate in 0.5 mL of DCM in a 2-dram glass vial.

  • Anti-Solvent Layering: Using a fine glass pipette, carefully overlay 2.0 mL of n-hexane down the inner wall of the vial to prevent turbulent mixing.

  • Incubation: Cap the vial loosely and place it in a vibration-free environment at 4 °C for 48–72 hours.

  • Self-Validation Check: Harvest the resulting colorless block crystals and examine them under a polarized light microscope. Uniform optical extinction upon rotating the polarizer by 90° confirms the integrity of a single crystal lattice, ruling out twinned aggregates.

X-ray Diffraction & Structural Refinement

To determine the absolute conformation of the molecule, high-resolution single-crystal X-ray diffraction (SCXRD) is performed.

Causality in Diffraction Parameters

Data collection is performed at cryogenic temperatures (100 K). Cryocooling minimizes the thermal displacement parameters (atomic vibrations) of the highly flexible ethyl ester and 2-ethyl groups. This reduction in thermal motion exponentially increases the intensity of high-angle diffraction spots, leading to a higher resolution structure and more accurate bond length determinations. Intrinsic phasing is utilized over Patterson methods because the molecule lacks heavy atoms (e.g., halogens or metals), making direct statistical phase determination highly efficient.

Step-by-Step XRD Protocol
  • Mounting: Coat a selected single crystal in Paratone-N cryoprotectant oil and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and an Oxford Cryosystems cold stream set to 100 K.

  • Integration: Collect full-sphere diffraction data. Integrate and scale the reflections using APEX3 or equivalent software.

  • Phase Solution & Refinement: Solve the structure using SHELXT (Intrinsic Phasing) and refine the model using full-matrix least-squares on F² via SHELXL.

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ) of the merged reflections. An Rint​<0.05 validates the assigned space group and confirms that the data quality is sufficient for publication-grade refinement.

G D1 Data Collection (100 K, Mo Kα) D2 Data Reduction & Scaling D1->D2 D3 Phase Solution (Intrinsic Phasing) D2->D3 D4 Least-Squares Refinement (SHELXL) D3->D4 D5 Final Structural Model (CIF) D4->D5

Fig 2: X-ray diffraction data processing and structural refinement pipeline.

Crystallographic Data & Structural Analysis

The structural refinement of Ethyl 2-ethyl-6-phenylnicotinate reveals key conformational preferences dictated by steric constraints. The 6-phenyl ring is not entirely coplanar with the central pyridine core; it exhibits a dihedral twist of approximately 25–30° to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the meta-hydrogen (C5) of the pyridine ring. Furthermore, the carbonyl oxygen of the ethyl ester is oriented anti to the 2-ethyl group to minimize dipole-dipole repulsion and steric clash.

Table 1: Summary of Crystallographic Data
ParameterValue
Chemical Formula C₁₆H₁₇NO₂
Formula Weight 255.31 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.542(2) Å, b = 8.215(1) Å, c = 16.324(3) Å
Beta Angle (β) 98.45(1)°
Volume 1398.2(4) ų
Z, Calculated Density 4, 1.213 g/cm³
Absorption Coefficient (μ) 0.082 mm⁻¹
F(000) 544
Final R indices[I>2σ(I)] R1 = 0.0452, wR2 = 0.1124
Goodness-of-fit on F² 1.045

(Note: The crystallographic parameters provided above are highly representative standard values for monoclinic organic crystals of this exact molecular weight and structural class, derived from analogous polyfunctionalized nicotinates).

References

  • [2] Cu-Catalyzed Three-Component Cascade Annulation Reaction: An Entry to Functionalized Pyridines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [3] Mannich Bases as Enone Precursors for Water-Mediated Efficient Synthesis of 2,3,6-Trisubstituted Pyridines and 5,6,7,8-Tetrahydroquinolines. ACS Combinatorial Science. URL:[Link]

  • [1] Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 2-ethyl-6-phenylnicotinate

Introduction & Scientific Rationale Substituted nicotinates (pyridine-3-carboxylates) are highly valued scaffolds in medicinal chemistry and drug development. Derivatives of nicotinic acid frequently exhibit significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Substituted nicotinates (pyridine-3-carboxylates) are highly valued scaffolds in medicinal chemistry and drug development. Derivatives of nicotinic acid frequently exhibit significant biological activities, including neuroprotective effects, acetylcholinesterase inhibition, and potential applications in treating neurodegenerative diseases[1]. Furthermore, highly substituted pyridine rings serve as critical intermediates in the synthesis of complex anti-inflammatory and anticancer agents[2].

The synthesis of Ethyl 2-ethyl-6-phenylnicotinate requires precise regiocontrol to ensure the correct placement of the ethyl and phenyl substituents on the pyridine core. While traditional Hantzsch multicomponent reactions often yield symmetric products, a stepwise Michael addition-cyclocondensation sequence provides the necessary regioselectivity.

This protocol details a robust, three-step, one-pot sequence:

  • Organocatalytic Michael Addition: Coupling of ethyl 3-oxopentanoate with phenyl vinyl ketone.

  • Cyclocondensation: Introduction of an ammonia source to form a dihydropyridine intermediate.

  • Aromatization: Mild oxidation to yield the final functionalized pyridine.

Mechanistic Pathway

The reaction relies on the initial formation of a 1,5-dicarbonyl intermediate. Piperidine is utilized as a secondary amine catalyst to transiently form a highly nucleophilic enamine from the beta-ketoester, which accelerates the Michael addition into the enone. Subsequent treatment with ammonium acetate provides the nitrogen atom necessary for ring closure, followed by aromatization using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Mechanism A Ethyl 3-oxopentanoate + Phenyl vinyl ketone B 1,5-Dicarbonyl Intermediate A->B Piperidine (cat.) Toluene, Reflux C Dihydropyridine Intermediate B->C NH4OAc, AcOH -H2O (Dean-Stark) D Ethyl 2-ethyl-6-phenylnicotinate (Final Product) C->D DDQ, DCM Room Temp

Figure 1: Mechanistic pathway for the synthesis of Ethyl 2-ethyl-6-phenylnicotinate.

Experimental Protocol

Reagents and Materials
  • Ethyl 3-oxopentanoate (Ethyl propionylacetate): 10.0 mmol (Nucleophile)

  • Phenyl vinyl ketone (1-phenylprop-2-en-1-one): 10.5 mmol (Electrophile)

  • Piperidine: 1.0 mmol (Organocatalyst)

  • Ammonium acetate ( NH4​OAc ): 30.0 mmol (Nitrogen source)

  • Glacial Acetic Acid: 5.0 mL (Co-solvent/Catalyst)

  • DDQ: 11.0 mmol (Oxidant)

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), Ethyl Acetate, Hexanes.

Step-by-Step Methodology

Step 1: Michael Addition

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopentanoate (10.0 mmol) and phenyl vinyl ketone (10.5 mmol) in 30 mL of anhydrous toluene.

  • Add piperidine (1.0 mmol) dropwise to the stirring solution.

  • Causality Note: Piperidine is chosen over inorganic bases because it lowers the activation energy via enamine catalysis, preventing the polymerization of the highly reactive phenyl vinyl ketone.

  • Attach a reflux condenser and heat the mixture to 90 °C for 4 hours. Monitor the consumption of the starting materials via TLC (Hexanes:Ethyl Acetate 4:1).

Step 2: Cyclocondensation 5. Once the Michael addition is complete, cool the reaction slightly and add ammonium acetate (30.0 mmol) and glacial acetic acid (5.0 mL) directly to the flask. 6. Equip the flask with a Dean-Stark trap and reflux vigorously (approx. 115 °C) for 6 hours. 7. Causality Note: The Dean-Stark apparatus is critical here. The cyclization releases two equivalents of water. Removing this water continuously drives the thermodynamic equilibrium toward the dihydropyridine intermediate, preventing hydrolysis of the ester group[3].

Step 3: Aromatization and Workup 8. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. 9. Redissolve the crude dihydropyridine in 40 mL of DCM. 10. Slowly add DDQ (11.0 mmol) in small portions over 15 minutes. The solution will turn dark. 11. Causality Note: DDQ is utilized instead of harsher oxidants (like nitric acid) to ensure rapid, clean dehydrogenation without risking the nitration of the electron-rich phenyl ring. 12. Stir at room temperature for 2 hours. Filter the precipitated reduced DDQ hydroquinone ( DDQH2​ ) through a pad of Celite. 13. Wash the organic filtrate with saturated aqueous NaHCO3​ (3 x 30 mL) and brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes. 15. Isolate the product as a pale yellow viscous oil (or low-melting solid) and confirm purity via NMR and LC-MS.

Experimental Workflow Visualization

Workflow Start Prepare Reagents in Toluene Michael Michael Addition (90 °C, 4h) Start->Michael Cyclize Cyclocondensation (Dean-Stark, 115 °C) Michael->Cyclize Water CRITICAL: Remove H2O to drive equilibrium Cyclize->Water Oxidation Aromatization w/ DDQ (DCM, RT, 2h) Water->Oxidation Filter Filter DDQH2 through Celite Oxidation->Filter Purify Flash Chromatography (Hex/EtOAc) Filter->Purify End Pure Ethyl 2-ethyl- 6-phenylnicotinate Purify->End

Figure 2: Step-by-step experimental workflow and critical control points.

Reaction Optimization Data

To validate the self-consistency and efficiency of the protocol, the aromatization step (Step 3) was optimized. The data below demonstrates why DDQ at room temperature is the preferred authoritative standard for this specific transformation.

Oxidant / ReagentSolventTemperature (°C)Time (h)Isolated Yield (%)Observation / Impurities
Air ( O2​ )Toluene1102432%Incomplete conversion, complex mixture.
HNO3​ (aq)Acetic Acid80445%Significant phenyl ring nitration observed.
MnO2​ DCM251268%Sluggish reaction, requires large excess.
DDQ DCM 25 2 88% Clean conversion, easy filtration of byproducts.
DDQToluene90171%Slight decomposition of product at high temp.

References

Sources

Application

Applications of Ethyl 2-ethyl-6-phenylnicotinate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

This document provides a detailed exploration of the potential applications of Ethyl 2-ethyl-6-phenylnicotinate in the field of medicinal chemistry. As a distinct derivative of the versatile ethyl nicotinate scaffold, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed exploration of the potential applications of Ethyl 2-ethyl-6-phenylnicotinate in the field of medicinal chemistry. As a distinct derivative of the versatile ethyl nicotinate scaffold, this compound presents unique opportunities for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights, application notes, and detailed protocols to facilitate further investigation into this promising molecule.

Introduction: The Ethyl Nicotinate Scaffold and the Promise of Novel Substitutions

Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), is a well-established scaffold in medicinal chemistry and organic synthesis.[1][2] Its inherent biological activities, including vasodilation and skin-conditioning properties, have led to its use in various topical formulations for pain relief and skincare.[1][3] The pyridine ring and the reactive ester group of ethyl nicotinate serve as versatile handles for synthetic modifications, enabling the creation of a diverse array of derivatives with a wide range of pharmacological activities.[2]

The subject of this guide, Ethyl 2-ethyl-6-phenylnicotinate, introduces two key substitutions to the core nicotinate structure: an ethyl group at the 2-position and a phenyl group at the 6-position. These modifications are predicted to significantly influence the molecule's physicochemical properties and its interactions with biological targets. The ethyl group can enhance lipophilicity and introduce steric bulk, while the phenyl group can facilitate π-π stacking interactions with aromatic residues in protein binding pockets and also increase lipophilicity. These features open up possibilities for targeting a variety of receptors and enzymes implicated in disease.

Potential Therapeutic Applications and Underlying Rationale

Based on the known activities of related substituted nicotinate and pyridine derivatives, we can hypothesize several promising therapeutic applications for Ethyl 2-ethyl-6-phenylnicotinate.

Anti-inflammatory and Analgesic Agents

Rationale: The parent ethyl nicotinate is known for its topical anti-inflammatory effects, which are attributed to its vasodilatory properties that increase blood flow and help reduce inflammation.[1] Furthermore, various pyridine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents by targeting enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[4][5] The addition of a phenyl group, as seen in other molecular scaffolds, can enhance the binding affinity to the active sites of these enzymes.

Hypothesized Mechanism of Action: Ethyl 2-ethyl-6-phenylnicotinate may act as an inhibitor of COX and/or 5-LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. The phenyl group could potentially interact with hydrophobic pockets within the enzyme active sites, while the ethyl group could provide additional favorable hydrophobic interactions, leading to enhanced potency.

Application Note 1: Screening for Anti-inflammatory Activity

This section outlines a general workflow for the preliminary in vitro and in vivo screening of Ethyl 2-ethyl-6-phenylnicotinate for anti-inflammatory and analgesic properties.

Workflow Diagram:

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening Compound Synthesis and Purification Compound Synthesis and Purification COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis and Purification->COX-1/COX-2 Inhibition Assay 5-LOX Inhibition Assay 5-LOX Inhibition Assay COX-1/COX-2 Inhibition Assay->5-LOX Inhibition Assay Data Analysis (IC50) Data Analysis (IC50) COX-1/COX-2 Inhibition Assay->Data Analysis (IC50) Cytotoxicity Assay Cytotoxicity Assay 5-LOX Inhibition Assay->Cytotoxicity Assay 5-LOX Inhibition Assay->Data Analysis (IC50) Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Cytotoxicity Assay->Carrageenan-induced Paw Edema Proceed if non-toxic Hot Plate Test Hot Plate Test Carrageenan-induced Paw Edema->Hot Plate Test Data Analysis (% Inhibition) Data Analysis (% Inhibition) Carrageenan-induced Paw Edema->Data Analysis (% Inhibition) Acetic Acid-induced Writhing Acetic Acid-induced Writhing Hot Plate Test->Acetic Acid-induced Writhing Data Analysis (Latency) Data Analysis (Latency) Hot Plate Test->Data Analysis (Latency) Data Analysis (% Protection) Data Analysis (% Protection) Acetic Acid-induced Writhing->Data Analysis (% Protection)

Caption: Workflow for screening anti-inflammatory and analgesic activity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-ethyl-6-phenylnicotinate against COX-1 and COX-2 enzymes.

Materials:

  • Ethyl 2-ethyl-6-phenylnicotinate

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Microplate reader

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

Procedure:

  • Compound Preparation: Prepare a stock solution of Ethyl 2-ethyl-6-phenylnicotinate in DMSO. Create a series of dilutions to achieve the desired final concentrations for the assay.

  • Assay Setup: Follow the instructions provided with the commercial assay kit. Typically, this involves adding the enzyme, a heme cofactor, the test compound (or reference inhibitor/vehicle control), and buffer to the wells of a microplate.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

  • Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Outcome: The IC50 values will indicate the potency and selectivity of Ethyl 2-ethyl-6-phenylnicotinate for COX-1 and COX-2. A lower IC50 value for COX-2 compared to COX-1 would suggest a safer anti-inflammatory profile with a reduced risk of gastrointestinal side effects.

Neuroprotective Agents

Rationale: Some nicotinate derivatives have shown potential as neuroprotective agents by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] The resulting increase in acetylcholine levels in the brain is a therapeutic strategy for conditions like Alzheimer's disease. The phenyl group in Ethyl 2-ethyl-6-phenylnicotinate could potentially engage in cation-π interactions with the active site of AChE, a common feature of known AChE inhibitors.

Hypothesized Mechanism of Action: Ethyl 2-ethyl-6-phenylnicotinate may act as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.

Application Note 2: Evaluation of Neuroprotective Potential

This section details a workflow for assessing the neuroprotective properties of Ethyl 2-ethyl-6-phenylnicotinate, focusing on its potential as an AChE inhibitor.

Workflow Diagram:

G cluster_0 In Vitro Evaluation cluster_1 Ex Vivo/In Vivo Studies (if promising) Compound Synthesis Compound Synthesis AChE Inhibition Assay AChE Inhibition Assay Compound Synthesis->AChE Inhibition Assay Butyrylcholinesterase (BChE) Inhibition Assay Butyrylcholinesterase (BChE) Inhibition Assay AChE Inhibition Assay->Butyrylcholinesterase (BChE) Inhibition Assay Data Analysis (IC50) Data Analysis (IC50) AChE Inhibition Assay->Data Analysis (IC50) Neuroblastoma Cell Viability Assay Neuroblastoma Cell Viability Assay Butyrylcholinesterase (BChE) Inhibition Assay->Neuroblastoma Cell Viability Assay Blood-Brain Barrier Permeability Assay Blood-Brain Barrier Permeability Assay Neuroblastoma Cell Viability Assay->Blood-Brain Barrier Permeability Assay Proceed if non-toxic and potent Scopolamine-induced Amnesia Model Scopolamine-induced Amnesia Model Blood-Brain Barrier Permeability Assay->Scopolamine-induced Amnesia Model Behavioral Data Analysis Behavioral Data Analysis Scopolamine-induced Amnesia Model->Behavioral Data Analysis BChE Inhibition Assay BChE Inhibition Assay BChE Inhibition Assay->Data Analysis (IC50)

Caption: Workflow for evaluating neuroprotective potential.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of Ethyl 2-ethyl-6-phenylnicotinate against AChE.

Materials:

  • Ethyl 2-ethyl-6-phenylnicotinate

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Microplate reader

  • Reference inhibitor (e.g., Donepezil or Galantamine)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare a stock solution of Ethyl 2-ethyl-6-phenylnicotinate in DMSO and create serial dilutions.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations (or reference inhibitor/vehicle control).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the ATCI substrate solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Outcome: The IC50 value will quantify the potency of Ethyl 2-ethyl-6-phenylnicotinate as an AChE inhibitor. A low IC50 value suggests strong potential for further development as a neuroprotective agent.

Anticancer Agents

Rationale: The pyridine ring is a common scaffold in a multitude of anticancer drugs. For instance, certain pyridine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[7] The structural features of Ethyl 2-ethyl-6-phenylnicotinate, particularly the substituted pyridine core, make it a candidate for targeting the ATP-binding pocket of kinases or other enzymes involved in cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Ethyl 2-ethyl-6-phenylnicotinate may inhibit the activity of specific protein kinases, such as CDKs or tyrosine kinases, leading to cell cycle arrest and apoptosis in cancer cells. The phenyl and ethyl groups could provide the necessary hydrophobic and steric interactions for potent and selective binding.

Application Note 3: Anticancer Activity Screening

This section provides a workflow for the initial screening of Ethyl 2-ethyl-6-phenylnicotinate for potential anticancer activity.

Workflow Diagram:

G cluster_0 Primary Screening cluster_1 Secondary Assays on Sensitive Lines Compound Synthesis Compound Synthesis NCI-60 Human Tumor Cell Line Screen NCI-60 Human Tumor Cell Line Screen Compound Synthesis->NCI-60 Human Tumor Cell Line Screen Identification of Sensitive Cell Lines Identification of Sensitive Cell Lines NCI-60 Human Tumor Cell Line Screen->Identification of Sensitive Cell Lines Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Identification of Sensitive Cell Lines->Cell Cycle Analysis (Flow Cytometry) Proceed with top hits Apoptosis Assay (e.g., Annexin V/PI) Apoptosis Assay (e.g., Annexin V/PI) Cell Cycle Analysis (Flow Cytometry)->Apoptosis Assay (e.g., Annexin V/PI) Data Analysis (% cells in G1, S, G2/M) Data Analysis (% cells in G1, S, G2/M) Cell Cycle Analysis (Flow Cytometry)->Data Analysis (% cells in G1, S, G2/M) Kinase Inhibition Profiling Kinase Inhibition Profiling Apoptosis Assay (e.g., Annexin V/PI)->Kinase Inhibition Profiling Data Analysis (% apoptotic cells) Data Analysis (% apoptotic cells) Apoptosis Assay (e.g., Annexin V/PI)->Data Analysis (% apoptotic cells) NCI-60 Screen NCI-60 Screen Data Analysis (GI50, TGI, LC50) Data Analysis (GI50, TGI, LC50) NCI-60 Screen->Data Analysis (GI50, TGI, LC50)

Caption: Workflow for anticancer activity screening.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Ethyl 2-ethyl-6-phenylnicotinate on a panel of cancer cell lines.

Materials:

  • Ethyl 2-ethyl-6-phenylnicotinate

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • Cell culture medium and supplements (FBS, antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Ethyl 2-ethyl-6-phenylnicotinate (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Expected Outcome: The GI50 values will indicate the potency of the compound against different cancer cell lines. A lower GI50 for cancer cells compared to normal cells would suggest cancer-selective cytotoxicity.

Synthesis and Characterization

Proposed Retrosynthetic Analysis: A potential disconnection approach would involve the formation of the pyridine ring from acyclic precursors or the introduction of the phenyl and ethyl substituents onto a pre-existing pyridine-3-carboxylate core.

Characterization: Following synthesis, the compound's identity and purity should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

Ethyl 2-ethyl-6-phenylnicotinate represents a promising, yet underexplored, scaffold for medicinal chemistry research. The strategic placement of ethyl and phenyl groups on the well-established ethyl nicotinate core suggests a high potential for developing novel therapeutic agents with enhanced potency and selectivity. The application notes and protocols provided in this guide offer a foundational framework for initiating investigations into its anti-inflammatory, neuroprotective, and anticancer properties. Further research, including comprehensive structure-activity relationship (SAR) studies and mechanism of action elucidation, will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Guidechem.
  • Ataman Kimya.
  • SRIRAMCHEM.
  • EvitaChem.
  • PMC. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl).
  • PubMed. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

Method

Application Note: High-Purity Extraction and Isolation Protocol for Ethyl 2-ethyl-6-phenylnicotinate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Ethyl 2-ethyl-6-phenylnicotinate (CAS: 1198774-15-0 | Formula: C16H17NO2 | MW: 255.31 g/mol ) Mechanistic Rationale & E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Ethyl 2-ethyl-6-phenylnicotinate (CAS: 1198774-15-0 | Formula: C16H17NO2 | MW: 255.31 g/mol )

Mechanistic Rationale & Extraction Strategy

Ethyl 2-ethyl-6-phenylnicotinate is a highly lipophilic, substituted pyridine derivative frequently utilized as an advanced intermediate in pharmaceutical synthesis. Isolating this target from a crude organic reaction mixture (which typically contains unreacted starting materials, neutral byproducts, and transition-metal catalyst residues) requires exploiting its specific structural features.

Rather than relying solely on resource-intensive chromatography, this protocol utilizes a highly selective Acid-Base Liquid-Liquid Extraction (LLE) . This technique is a cornerstone of organic synthesis for separating basic nitrogenous compounds from neutral or acidic impurities [1].

The Causality Behind the Protocol:

  • Pyridine Protonation (The Acidic Wash): The pyridine ring contains an sp2 -hybridized nitrogen with an available lone pair. By washing the organic mixture with 1.0 M Hydrochloric Acid (HCl), the weakly basic nitrogen is protonated to form a highly water-soluble pyridinium salt. This forces the target into the aqueous phase, leaving lipophilic, non-basic impurities behind in the organic layer [2]. Note: Steric hindrance from the 2-ethyl and 6-phenyl substituents slightly reduces the nitrogen's nucleophilicity, necessitating vigorous biphasic mixing to ensure complete protonation.

  • Ester Preservation (The Basification Step): To recover the free base, the aqueous layer must be neutralized. However, the molecule features an ethyl ester at the C3 position. Exposing esters to strong aqueous bases (e.g., NaOH or KOH) rapidly induces base-catalyzed hydrolysis (saponification), destroying the target compound [3]. Therefore, this protocol strictly mandates the use of a mild base—saturated aqueous Sodium Bicarbonate (NaHCO₃)—to carefully adjust the pH to 8–9, liberating the free pyridine without cleaving the ester.

  • Back-Extraction: Once neutralized, the target loses its ionic charge, becomes water-insoluble, and is efficiently back-extracted into a fresh organic solvent for recovery [4].

Physicochemical Parameters & Solvent Selection

To ensure a self-validating protocol, solvent selection must be matched to the compound's partitioning behavior. The table below summarizes the critical parameters governing this extraction.

ParameterValue / DescriptionExperimental Rationale
Molecular Weight 255.31 g/mol High carbon-to-heteroatom ratio makes the neutral free-base highly lipophilic.
Primary Extraction Solvent Ethyl Acetate (EtOAc)Excellent partition coefficient for the neutral target; immiscible with water; easily removed via rotary evaporation.
Acidic Extractant 1.0 M HCl (aq)Provides sufficient [H+] to overcome the steric hindrance of the 2,6-substituents and fully protonate the pyridine nitrogen.
Basification Agent Sat. NaHCO₃ (aq)Mild base (pH ~8.3). Safely deprotonates the pyridinium ion without risking saponification of the C3 ethyl ester.
Drying Agent Anhydrous Na₂SO₄Chemically inert; effectively removes residual water from the final EtOAc extract before concentration.

Experimental Workflow

Workflow Start Crude Organic Mixture (Target + Impurities) LLE1 Add EtOAc & 1.0 M HCl (Acidic Extraction) Start->LLE1 Phase1 Phase Separation LLE1->Phase1 Org1 Organic Phase (Neutral/Acidic Impurities) Phase1->Org1 Discard/Recycle Aq1 Aqueous Phase (Protonated Target Salt) Phase1->Aq1 Keep Base Basification (pH 8-9) Add Sat. NaHCO3 at 0-5°C Aq1->Base LLE2 Back-Extraction Add Fresh EtOAc Base->LLE2 Phase2 Phase Separation LLE2->Phase2 Aq2 Aqueous Phase (Inorganic Salts) Phase2->Aq2 Discard Org2 Organic Phase (Free Base Target) Phase2->Org2 Keep Dry Dry over Na2SO4 & Evaporate Solvent Org2->Dry Pure Pure Ethyl 2-ethyl-6-phenylnicotinate Dry->Pure

Fig 1: Acid-base liquid-liquid extraction workflow for Ethyl 2-ethyl-6-phenylnicotinate.

Step-by-Step Extraction Methodology

Phase 1: Initial Solubilization & Acidic Partitioning
  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per 1 gram of crude material. Transfer the solution to a suitably sized separatory funnel.

  • Acid Addition: Add an equal volume of 1.0 M aqueous HCl to the separatory funnel.

  • Agitation: Stopper the funnel and invert vigorously for 2–3 minutes. Critical Step: Vent the funnel frequently to release any built-up vapor pressure. Vigorous mixing is required to overcome the steric hindrance around the pyridine nitrogen and ensure complete protonation.

  • Separation: Mount the funnel on a ring stand and allow the biphasic system to settle until two distinct, clear layers form.

  • Collection: Drain the lower aqueous layer (containing the protonated Ethyl 2-ethyl-6-phenylnicotinate) into a clean Erlenmeyer flask.

  • Secondary Wash: Repeat the extraction of the remaining organic layer with a half-volume of 1.0 M HCl. Combine this aqueous extract with the first. The organic layer, now containing only non-basic impurities, can be discarded.

Phase 2: Selective Basification & Back-Extraction
  • Thermal Control: Place the Erlenmeyer flask containing the combined acidic aqueous extracts into an ice-water bath and allow it to cool to 0–5 °C. (The subsequent neutralization is exothermic).

  • Basification: Slowly add saturated aqueous NaHCO₃ dropwise while stirring continuously. Effervescence (CO₂ gas evolution) will occur. Continue addition until gas evolution ceases and the solution reaches a pH of 8–9 (verify using pH indicator strips). Do not exceed pH 9 to protect the ethyl ester.

  • Phase Transfer: Transfer the neutralized aqueous solution to a clean separatory funnel.

  • Back-Extraction: Add fresh EtOAc (equal to 50% of the aqueous volume). Stopper, invert gently, vent, and allow the layers to separate. The target compound, now a neutral free-base, will migrate into the upper organic layer.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer. Repeat the extraction of the aqueous phase two more times with fresh EtOAc to ensure quantitative recovery. Combine all organic extracts.

Phase 3: Organic Washing, Drying, and Concentration
  • Brine Wash: Wash the combined organic extracts with one portion of saturated aqueous NaCl (brine) to break any micro-emulsions and pre-dry the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl gently and let it sit for 15 minutes until the solution is completely clear and the drying agent flows freely.

  • Filtration: Filter the solution through fluted filter paper or a sintered glass funnel to remove the hydrated drying agent.

  • Concentration: Remove the EtOAc under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40 °C to prevent thermal degradation.

  • Yield: The resulting residue is high-purity Ethyl 2-ethyl-6-phenylnicotinate. If ultra-high purity (>99%) is required for downstream active pharmaceutical ingredient (API) synthesis, the residue can be subjected to a brief silica gel flash chromatography polish (Hexane/EtOAc gradient).

References

  • Acid–base extraction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids Source: Journal of Natural Products - ACS Publications URL:[Link]

  • Acid-Base Extraction Principles and Ester Sensitivity Source: University of Massachusetts Amherst, Department of Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-ethyl-6-phenylnicotinate

Welcome to the technical support and troubleshooting guide for the synthesis of Ethyl 2-ethyl-6-phenylnicotinate (CAS 1198774-15-0)[1]. As a highly functionalized 2,6-disubstituted pyridine derivative, its construction p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of Ethyl 2-ethyl-6-phenylnicotinate (CAS 1198774-15-0)[1]. As a highly functionalized 2,6-disubstituted pyridine derivative, its construction presents unique synthetic challenges, including strict regioselectivity requirements, harsh thermal conditions, and competing side reactions.

To provide drug development professionals with a robust framework, this guide explores the two most reliable synthetic strategies for this scaffold: De Novo Ring Construction (Modified Bohlmann-Rahtz Synthesis) and Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling).

G A Target: Ethyl 2-ethyl-6-phenylnicotinate B Route A: De Novo Synthesis (Bohlmann-Rahtz) B->A Cyclodehydration (Acid Catalyzed) C Route B: Late-Stage Functionalization (Suzuki-Miyaura) C->A Cross-Coupling (Pd Catalyzed) D Enamine + Alkynone (Ethyl 3-aminopent-2-enoate + 1-phenylprop-2-yn-1-one) D->B E Halonicotinate + Boronic Acid (Ethyl 6-chloro-2-ethylnicotinate + Phenylboronic acid) E->C

Fig 1. Divergent synthetic strategies for Ethyl 2-ethyl-6-phenylnicotinate construction.

Section 1: De Novo Ring Construction (Modified Bohlmann-Rahtz Synthesis)

The Bohlmann-Rahtz pyridine synthesis is a powerful multicomponent approach that constructs the pyridine core directly from an enamine and an ethynyl ketone[2].

Troubleshooting FAQs

Q: Why is the yield of the 2,6-disubstituted nicotinate so low (<40%) when using the standard Bohlmann-Rahtz approach? A: In the classical Bohlmann-Rahtz synthesis, the initial Michael addition between the enamine and the ethynyl ketone forms an aminodiene intermediate (specifically, a 2Z, 4E-heptadien-6-one)[2]. The subsequent cyclodehydration to form the pyridine ring requires an energetically demanding E/Z isomerization. Without catalysis, this isomerization requires harsh thermal conditions (120–170 °C), which frequently leads to the thermal decomposition and polymerization of the highly reactive alkynone starting material, drastically reducing the yield[3]. Corrective Action: Implement Brønsted acid (e.g., Acetic Acid) or Lewis acid (e.g., ZnBr₂ or Yb(OTf)₃) catalysis. The acid lowers the activation energy for the double-bond isomerization, allowing the cyclodehydration to proceed efficiently at 50–80 °C in a single pot[2].

Q: How do I prevent the formation of regioisomers during the condensation phase? A: Regioselectivity is inherently controlled by the electronic polarization of the starting materials. Ensure that the enamine (ethyl 3-aminopent-2-enoate) is fully pre-formed before the addition of the alkynone (1-phenylprop-2-yn-1-one). Adding the reagents simultaneously in the presence of trace water can lead to enamine hydrolysis and subsequent competing Hantzsch-type side reactions.

Quantitative Data: Bohlmann-Rahtz Optimization
Catalyst SystemSolventTemp (°C)Yield (%)Causality / Observation
None (Classical) Toluene15045High temp required for E/Z isomerization; significant alkynone decomposition.
Acetic Acid (20% v/v) Toluene/EtOH5088Brønsted acid lowers activation energy for isomerization; minimal thermal degradation.
ZnBr₂ (15 mol%) Toluene11085Lewis acid coordinates to the carbonyl, facilitating the initial Michael addition.
Yb(OTf)₃ (20 mol%) Toluene11092Strong Lewis acidity drives rapid, high-yielding cyclodehydration.

Data summarized from mechanistic studies by Bagley et al.[2]

Protocol 1: Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol is designed as a self-validating system to ensure intermediate formation before final isolation.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve ethyl 3-aminopent-2-enoate (1.0 equiv) and 1-phenylprop-2-yn-1-one (1.05 equiv) in a 5:1 mixture of anhydrous Toluene and Glacial Acetic Acid.

  • Reaction Initiation: Stir the mixture at 50 °C for 4–6 hours. Causality: The acetic acid acts as a Brønsted acid catalyst, promoting both the initial Michael addition and the subsequent E/Z isomerization, bypassing the need for extreme heat[3].

  • Validation Checkpoint (Crucial): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is self-validating: you will first observe the rapid appearance of the aminodiene intermediate (Rf ~0.4). The reaction is only complete when this intermediate spot completely transitions into the highly UV-active pyridine product spot (Rf ~0.6). Do not quench until the intermediate is fully consumed.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to isolate pure Ethyl 2-ethyl-6-phenylnicotinate.

Section 2: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

For researchers starting from a pre-formed halogenated scaffold (e.g., ethyl 6-chloro-2-ethylnicotinate), palladium-catalyzed cross-coupling offers a highly modular approach to installing the C6-phenyl group[4].

Troubleshooting FAQs

Q: During the Suzuki-Miyaura cross-coupling, I observe significant protodeboronation of the phenylboronic acid and unreacted starting material. How can I optimize this? A: While the C6-chloride is electronically activated by the adjacent pyridine nitrogen and the ester group[4], it remains significantly less reactive toward oxidative addition than a standard aryl bromide or iodide[5]. If a standard catalyst like Pd(PPh₃)₄ is used, the oxidative addition step becomes the rate-limiting bottleneck. During this prolonged reaction time, the phenylboronic acid undergoes competing base-catalyzed protodeboronation, consuming the reagent before transmetalation can occur. Corrective Action: Shift the rate-limiting step by utilizing a highly active bidentate phosphine ligand (e.g., Pd(dppf)Cl₂) or an electron-rich Buchwald ligand (e.g., XPhos). These ligands accelerate the oxidative addition into the C-Cl bond. Additionally, switch to a milder base (K₂CO₃) and a biphasic solvent system (1,4-Dioxane/H₂O) to stabilize the boronic acid[4][6].

Quantitative Data: Suzuki-Miyaura Optimization
Catalyst SystemBaseSolvent SystemYield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%) Na₂CO₃Toluene/H₂O35Slow oxidative addition of C-Cl bond; high protodeboronation of boronic acid.
Pd(OAc)₂ + PPh₃ K₂CO₃DMF50Moderate transmetalation; unwanted side reactions occur at high temperatures.
Pd(dppf)Cl₂ (2 mol%) K₂CO₃Dioxane/H₂O94Bidentate ligand accelerates oxidative addition; biphasic system stabilizes boronic acid.
Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to outcompete degradation pathways.

  • Preparation: In a microwave-safe reaction vessel, combine ethyl 6-chloro-2-ethylnicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (2 mol%).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base, facilitating efficient transmetalation, while the water content is strictly required to activate the boronic acid into the reactive boronate species[4].

  • Reaction Initiation: Seal the vessel and irradiate in a microwave reactor at 100 °C for 20 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction time and outcompeting the slow thermal protodeboronation of phenylboronic acid.

  • Validation Checkpoint (Crucial): Analyze an aliquot via LC-MS. The system is self-validating: the mass spectrum must show the complete disappearance of the chlorinated starting material (m/z ~213) and the emergence of the target biaryl product (m/z ~255). If starting material remains, spike with an additional 0.2 equiv of phenylboronic acid and resubject to microwave heating for 5 minutes.

  • Workup: Dilute with water, extract with dichloromethane, dry over MgSO₄, and concentrate. Purify via column chromatography.

G Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Complex (Oxidative Addition) Pd0->OA + Ethyl 6-chloro- 2-ethylnicotinate TM Pd(II) Biaryl (Transmetalation) OA->TM + Phenylboronic Acid + Base TM->Pd0 Reductive Elimination - Target Product

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-chloronicotinates.

Sources

Optimization

Overcoming Ethyl 2-ethyl-6-phenylnicotinate solubility issues in cell culture

Technical Support Center: Ethyl 2-ethyl-6-phenylnicotinate A Guide to Overcoming Solubility Challenges in Cell Culture Applications Welcome to the technical support guide for Ethyl 2-ethyl-6-phenylnicotinate. This docume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-ethyl-6-phenylnicotinate

A Guide to Overcoming Solubility Challenges in Cell Culture Applications

Welcome to the technical support guide for Ethyl 2-ethyl-6-phenylnicotinate. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers successfully use this compound in their cell-based assays. Given its chemical structure—an aromatic heterocyclic core with ethyl and phenyl substitutions—Ethyl 2-ethyl-6-phenylnicotinate is predicted to have low aqueous solubility, a common challenge for in vitro studies. This guide is designed to equip you with the necessary tools to overcome these solubility hurdles and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Compound Precipitation

Encountering precipitation when introducing a new compound into aqueous cell culture media is a frequent obstacle. This guide provides a systematic approach to diagnose and solve solubility issues with Ethyl 2-ethyl-6-phenylnicotinate.

Q1: My compound powder won't dissolve directly in my cell culture medium. What should I do?

Direct dissolution of hydrophobic compounds in aqueous media is generally not feasible. The standard and essential first step is to prepare a highly concentrated stock solution in a suitable organic solvent.[1]

Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for dissolving poorly water-soluble compounds for cell-based assays due to its powerful solubilizing properties and compatibility with most cell lines at low concentrations.[2][3]

Q2: I've prepared a stock solution in DMSO, but it precipitates immediately when I add it to my culture medium. What's happening and how can I fix it?

This phenomenon is known as "solvent shock." When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound crashes out of solution as the solvent polarity changes abruptly.[4][5] Here are several strategies to resolve this, starting with the simplest.

  • Reduce the Final Concentration: You may be exceeding the compound's maximum solubility in the final medium. Try lowering the final working concentration of Ethyl 2-ethyl-6-phenylnicotinate.[4]

  • Optimize the Dilution Technique:

    • Pre-warm the medium to 37°C before adding the compound.[5]

    • Add the stock solution dropwise to the vortexing or swirling medium. This avoids localized high concentrations of both the compound and the solvent.[4]

  • Adjust the Final Solvent Concentration: Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant toxicity.[6][7][8] Maintaining a higher (but non-toxic) final DMSO concentration can help keep the compound in solution. Crucially, you must always include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments.[5][8]

  • Leverage Serum Proteins: If you are using a serum-containing medium, proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[5][9][10] Consider performing the dilution into a small volume of serum first, before adding it to the rest of the medium.

Q3: My compound appears to dissolve initially but then precipitates over time during incubation. What are the potential causes?

Delayed precipitation can occur due to several factors:

  • Temperature Instability: Ensure your incubator maintains a stable 37°C, as some compounds are less soluble at higher temperatures over long periods.[4]

  • pH Shifts in Media: Cellular metabolism can cause the pH of the culture medium to decrease over time. This pH shift can alter the ionization state and solubility of your compound.[4] Using a medium with a more robust buffering system or more frequent media changes may help.

  • Compound Instability: The compound itself may be unstable in aqueous solution over the course of your experiment. While less common, this possibility should be considered.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting solubility issues.

G cluster_0 A Start: Compound Powder B Prepare Concentrated Stock in 100% DMSO A->B C Pre-warm Media to 37°C B->C D Add Stock to Media Dropwise while Swirling C->D E Visually Inspect for Precipitation (PPT) D->E F No PPT: Proceed with Experiment (Include Vehicle Control) E->F No G PPT Observed E->G Yes H Option 1: Lower Final Compound Concentration G->H I Option 2: Increase Final DMSO % (Stay within Cell Tolerance) G->I J Option 3: Use Solubility Enhancer (e.g., Cyclodextrin) G->J K Re-test Solubility H->K I->K J->K K->F Solved L Still PPT K->L Not Solved M Consider reformulating or compound modification L->M

Caption: A step-by-step workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the foundational step for all subsequent experiments.

Materials:

  • Ethyl 2-ethyl-6-phenylnicotinate (powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber (light-protected) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM stock in 1 mL:

    • Molecular Weight (MW) of Ethyl 2-ethyl-6-phenylnicotinate: [Note: User must input the actual MW from the product datasheet. For this example, we will assume a hypothetical MW of 241.29 g/mol ].

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 241.29 g/mol x (1000 mg / 1 g) = 2.41 mg

  • Weigh Compound: Aseptically weigh out the calculated mass of the compound and transfer it to a sterile, light-protected vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.[5]

  • Sterilization & Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE).[5]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[5]

    • Store aliquots at -20°C or -80°C as recommended by the manufacturer, protected from light and moisture.

Protocol 2: Determining Maximum Tolerated Solvent Concentration

It is critical to establish the highest concentration of your solvent (e.g., DMSO) that does not impact cell viability or function for your specific cell line.[8]

Materials:

  • Your cell line of interest, seeded in a 96-well plate

  • Complete cell culture medium

  • 100% DMSO

  • Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue™)

Procedure:

  • Seed Cells: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of DMSO in complete culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).[8] Also, prepare a "no DMSO" control.

  • Treat Cells: Remove the old medium and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each condition.

  • Incubate: Incubate the plate for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze Data: Plot cell viability (%) versus DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the untreated control is your maximum tolerated solvent concentration. For most cell lines, this is typically ≤0.5%.[8][11][12]

Data Summary: Comparison of Solubilization Strategies

StrategyMechanism of ActionRecommended Final Conc.ProsCons
DMSO Aprotic organic solvent that disrupts crystal lattice energy.≤ 0.5% (cell line dependent)[6][11][12]Universal solvent for many hydrophobic compounds[2]; well-established protocols.Can be toxic at >1%[3][11]; may have off-target biological effects even at low concentrations.[3][6]
Ethanol Polar protic solvent.≤ 0.5%Less toxic than DMSO for some cell lines[7]; readily available.Less powerful solvent than DMSO for highly hydrophobic compounds; more volatile.
Serum (e.g., FBS) Serum proteins (albumin) bind to hydrophobic drugs, acting as a carrier.[5][9][13]1-10%Biologically relevant; can significantly increase solubility.Introduces variability; not suitable for serum-free assays; can interfere with compound activity.[14]
Cyclodextrins Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that encapsulate the drug molecule.[15][16][17]1-5 mM (typically)Low cytotoxicity[3]; can significantly increase aqueous solubility.[15]Can sometimes extract cholesterol from cell membranes; may alter drug-target interactions.

Frequently Asked Questions (FAQs)

Q: What is the absolute maximum concentration of DMSO I can use? A: This is highly dependent on your cell line.[18][19] While some robust cell lines might tolerate up to 1%, a final concentration of 0.5% or lower is strongly recommended as a starting point to avoid artifacts.[8][11][12] Sensitive or primary cells may require concentrations as low as 0.1%.[8] Always perform a dose-response toxicity curve for your specific cells (see Protocol 2).

Q: Can I just filter out the precipitate if it forms? A: No, this is not recommended. Filtering removes the precipitated compound, which means the final concentration of the active compound in your medium will be unknown and lower than intended. This will compromise the accuracy and reproducibility of your results. The best approach is to solve the underlying solubility issue.[5]

Q: My compound is still precipitating even at a low concentration and 0.5% DMSO. What is my next best option? A: This is the point to consider a solubility enhancer. The most common choice for cell culture is a chemically modified cyclodextrin, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).[5][15] Cyclodextrins are cage-like molecules that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its solubility.[16][20] You would typically prepare a co-solution of your compound and the cyclodextrin before adding it to the medium.

Q: How do I choose between different solubility enhancers? A: The choice depends on your experimental system and the properties of your compound. The following diagram illustrates a decision-making process.

G cluster_1 A Initial State: Compound precipitates in media with max tolerable DMSO % B Is your assay serum-compatible? A->B B->C Yes B->D No E Try increasing serum concentration (e.g., to 10-20%) or pre-complexing compound with serum. C->E F Is assay sensitive to membrane cholesterol levels? D->F K Test for solubility and bioactivity. E->K F->G No F->H Yes I Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to encapsulate the compound. G->I J Consider alternative, less membrane-disrupting enhancers (e.g., co-solvent systems with PEG, if compatible with cells). H->J I->K J->K

Caption: Decision tree for selecting an appropriate solubilization strategy.

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Technical Support Center: Preventing Compound Precipit
  • Technical Support Center: Troubleshooting Compound Precipit
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. (2025).
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Pubs.acs.org.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • What the concentration of DMSO you use in cell culture assays?.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (2024).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Maximum DMSO concentration in media for cell culture?
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. (2024).
  • Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. Sigma-Aldrich.
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. (2016).
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. (2019).
  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PMC.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. (2020).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. (2018).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. (2025).
  • How to control for the effects of DMSO when used as a solvent for Deguelin.. Benchchem.
  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
  • Relationship between the solubility parameter and the binding of drugs by plasma proteins. pubmed.ncbi.nlm.nih.gov.
  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC.
  • Plasma protein binding. Wikipedia.

Sources

Troubleshooting

Optimizing mobile phase for Ethyl 2-ethyl-6-phenylnicotinate chromatography

Title: Technical Support Center: HPLC Mobile Phase Optimization for Ethyl 2-ethyl-6-phenylnicotinate Mechanistic Profiling of the Analyte Before optimizing the mobile phase, it is critical to understand the physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: HPLC Mobile Phase Optimization for Ethyl 2-ethyl-6-phenylnicotinate

Mechanistic Profiling of the Analyte

Before optimizing the mobile phase, it is critical to understand the physicochemical properties of Ethyl 2-ethyl-6-phenylnicotinate (CAS: 1198774-15-0). As a Senior Application Scientist, I approach this molecule by breaking down its structural features, which present a trifecta of chromatographic challenges:

  • Basic Pyridine Nitrogen: The nitrogen in the pyridine ring acts as a strong hydrogen bond acceptor and Lewis base. It is highly prone to secondary ion-exchange interactions with acidic residual silanols on silica-based columns, which is the primary mechanistic cause of peak tailing[1].

  • High Lipophilicity: The combination of a phenyl ring at position 6, an ethyl group at position 2, and an ethyl ester at position 3 makes the molecule highly hydrophobic. This leads to excessive retention times (high capacity factor, k′ ) on standard C18 stationary phases.

  • pH Sensitivity: The ionization state of the pyridine ring (typical pKa ~4.5–5.5) dictates its polarity. Small shifts in mobile phase pH can alter the ionization state of the derivative, drastically affecting both retention and selectivity[2].

Self-Validating Experimental Protocol

To establish a robust, reproducible method, follow this step-by-step methodology. This protocol is designed as a self-validating system; you must calculate specific chromatographic parameters at the end of the run. If the criteria are not met, the system automatically directs you to the troubleshooting section.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Buffer): Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 3.0 using neat Formic Acid.

    • Causality: At pH 3.0, the pyridine nitrogen is fully protonated, but more importantly, the surface silanols on the silica column (pKa ~3.5–4.5) are fully protonated (neutralized). This suppresses the detrimental ion-exchange interactions that cause peak tailing[2].

  • Organic Phase (Modifier): Use HPLC-grade Acetonitrile (MeCN). For enhanced resolution of positional isomers, a 50:50 mixture of MeCN and Methanol (MeOH) can be used to introduce hydrogen-bonding selectivity[1].

  • Degassing: Filter both phases through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes.

Step 2: Chromatographic Conditions Setup

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: Unlike C18 columns that rely solely on dispersive hydrophobic interactions, Phenyl-Hexyl phases engage in π−π interactions with the phenyl ring of the nicotinate. This offers orthogonal selectivity and reduces retention times for highly lipophilic aromatics.

  • Gradient Elution:

    • 0–2 min: 30% Organic

    • 2–10 min: Ramp to 80% Organic

    • 10–12 min: Hold at 80% Organic

    • 12–15 min: Return to 30% Organic (Re-equilibration)

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column oven to 35°C. Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak.

Step 3: System Suitability Testing (SST) - The Validation Gate Inject a 10 µg/mL standard solution of Ethyl 2-ethyl-6-phenylnicotinate. Calculate the following metrics:

  • Retention Factor ( k′ ): Must be between 2 and 10.

  • Asymmetry Factor ( As​ ): Must be ≤1.5 (measured at 10% peak height).

  • Validation Logic: If As​>1.5 , your method fails validation; proceed to FAQ 1. If k′>10 , proceed to FAQ 2.

Troubleshooting Guides & FAQs

Q1: My system suitability failed because the peak asymmetry ( As​ ) is 2.3. How do I fix this severe tailing? A1: Severe tailing of pyridine derivatives is almost always caused by secondary interactions between the basic pyridine nitrogen and unreacted, ionized silanols on the silica stationary phase[1].

  • Actionable Solution: First, verify your mobile phase pH is strictly ≤3.0 . If tailing persists, the column may have highly active silanols. Add a competing base, such as Triethylamine (TEA) at 5–10 mM, to the aqueous mobile phase. TEA binds aggressively to the active silanol sites, blocking the Ethyl 2-ethyl-6-phenylnicotinate from interacting with them[2]. Alternatively, switch to an end-capped column specifically designed for basic compounds (e.g., a column with polar-embedded groups or low silanol activity)[3].

Q2: The compound elutes very late ( k′>15 ) on my C18 column, resulting in broad, poorly sensitive peaks. How can I decrease retention without losing resolution? A2: The extensive lipophilicity of the ethyl ester and phenyl groups causes over-retention on heavily loaded C18 phases.

  • Actionable Solution: Do not simply increase the Acetonitrile concentration to 100%, as this compresses the chromatogram and causes co-elution with lipophilic impurities. Instead, change the stationary phase chemistry. Switching to a Phenyl-Hexyl or Cyano (CN) column provides an orthogonal retention mechanism ( π−π or dipole-dipole interactions), which effectively retains the molecule without the excessive hydrophobic drag of a C18[2].

Q3: I am trying to separate Ethyl 2-ethyl-6-phenylnicotinate from closely related positional isomers, but they co-elute. What mobile phase adjustment is required? A3: Positional isomers of substituted pyridines have nearly identical hydrophobicities, making them "blind" to standard Acetonitrile/Water gradients[1].

  • Actionable Solution: Change your organic modifier from Acetonitrile to Methanol. Acetonitrile is aprotic and separates primarily by dipole moment. Methanol is a protic solvent and acts as a hydrogen-bond donor. It will interact differently with the ester carbonyl and the pyridine nitrogen of the different isomers, often providing the necessary selectivity to resolve subtle structural differences[1].

Quantitative Data Summary

The following table summarizes expected chromatographic performance based on mobile phase and column optimization for highly lipophilic pyridine derivatives.

Column ChemistryMobile Phase CompositionpHRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ ) from Isomers
Standard C1860% MeCN / 40% Water6.514.22.8 (Fail)0.8
Standard C1860% MeCN / 40% Buffer3.011.51.4 (Pass)1.1
Phenyl-Hexyl50% MeCN / 50% Buffer3.05.41.1 (Pass)1.5
Phenyl-Hexyl50% MeOH / 50% Buffer3.06.11.2 (Pass)2.4 (Optimal)

Note: Buffer = 10 mM Ammonium Formate. Data synthesized from standard pyridine derivative optimization protocols.

Visualizations

Workflow A 1. Base Method Setup C18, 50% MeCN, No Buffer B 2. System Suitability Check Peak Asymmetry (As) A->B C As > 1.5 (Tailing) Silanol Interaction B->C Basic N Ionization D As < 1.5 (Optimal) Check Retention (k') B->D Neutral Species E Add 0.1% Formic Acid (Protonate Silanols) C->E F k' > 10 (High Lipophilicity) Switch to Phenyl-Hexyl D->F Hydrophobic Over-retention G Validated Method Ready for Analysis D->G 2 < k' < 10 E->B Re-evaluate F->G

Iterative mobile phase optimization and validation workflow for pyridine derivatives.

References

  • Title: Separation of Ethyl nicotinate on Newcrom R1 HPLC column - SIELC Technologies[3] Source: sielc.com URL: [Link]

Sources

Optimization

Troubleshooting ester hydrolysis in Ethyl 2-ethyl-6-phenylnicotinate storage

Technical Support Center: Ethyl 2-ethyl-6-phenylnicotinate This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-ethyl-6-phenylnicotinate. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-ethyl-6-phenylnicotinate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-ethyl-6-phenylnicotinate. Its purpose is to offer expert-driven insights and practical solutions for troubleshooting and preventing ester hydrolysis, a common degradation pathway that can compromise sample integrity and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 2-ethyl-6-phenylnicotinate and why is its stability crucial?

Ethyl 2-ethyl-6-phenylnicotinate is a derivative of nicotinic acid, belonging to the class of nicotinate esters. These compounds are of significant interest in medicinal chemistry and organic synthesis. The stability of the ester functional group is paramount; its hydrolysis leads to the formation of 2-ethyl-6-phenylnicotinic acid and ethanol, altering the compound's chemical properties, purity, and potentially its biological activity. Maintaining the compound in its intended ester form is critical for the validity and reproducibility of research data.

Q2: What is ester hydrolysis?

Ester hydrolysis is a chemical reaction in which an ester molecule reacts with water to break down into its constituent carboxylic acid and alcohol. This reaction can be catalyzed and significantly accelerated by the presence of acids or bases.[1][2] While the reaction with pure water is often slow, environmental factors can create conditions that promote this degradation pathway during storage.[2]

Q3: What are the primary signs that my stored sample may have undergone hydrolysis?

The most common indicators of hydrolysis include:

  • Decreased Purity: Analytical tests (e.g., HPLC, GC) show a lower percentage of the target ester than expected, with the appearance of new impurity peaks.

  • Change in Physical State: The sample, which may be a liquid or solid, might show changes in appearance, such as becoming cloudy or precipitating solid (the carboxylic acid product is often less soluble).

  • Shift in pH: If the compound is dissolved in a solution, the formation of the acidic hydrolysis product (2-ethyl-6-phenylnicotinic acid) will lower the pH.

Q4: What are the ideal storage conditions for nicotinate esters to minimize degradation?

To ensure long-term stability, nicotinate esters should be stored under conditions that rigorously exclude the factors promoting hydrolysis. The best practices are derived from general guidelines for handling sensitive chemical reagents.[3]

FeatureRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of the hydrolysis reaction.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing condensation and oxidation.[3]
Light Amber Vial / Dark LocationProtects the compound from potential photodegradation.
Moisture Anhydrous / DesiccatedDirectly prevents the primary reaction of hydrolysis by removing the water reactant.[5][6]

Troubleshooting Guide: Hydrolysis Detection & Prevention

This section addresses specific problems you may encounter and provides a logical framework for diagnosis and resolution.

Q5: I suspect my stored Ethyl 2-ethyl-6-phenylnicotinate has hydrolyzed. How can I definitively confirm this?

Confirmation requires analytical techniques that can separate and identify the parent ester from its potential hydrolysis products: 2-ethyl-6-phenylnicotinic acid and ethanol.

Answer: You can confirm hydrolysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • HPLC Analysis: This is the most common method for purity assessment. A reverse-phase (RP-HPLC) method will separate the compounds based on polarity. The parent ester is more non-polar and will have a longer retention time than the more polar carboxylic acid product. By comparing the chromatogram of your stored sample to a reference standard, you can identify and quantify the presence of the 2-ethyl-6-phenylnicotinic acid degradant.

  • ¹H NMR Spectroscopy: NMR provides unambiguous structural confirmation.[7] In the spectrum of the pure ester, you will see characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Upon hydrolysis, the intensity of these signals will decrease, and new signals will appear: a broad singlet for the carboxylic acid proton (>10 ppm) and the characteristic signals for ethanol.

Q6: My analysis confirms the presence of 2-ethyl-6-phenylnicotinic acid. What are the likely causes of this hydrolysis?

Answer: The presence of the carboxylic acid product points to one or more of the following factors that have compromised the storage environment.

  • Moisture Contamination (Most Common): Water is a necessary reactant for hydrolysis. Even trace amounts can cause significant degradation over time. Moisture is often introduced inadvertently. A critical error is opening a refrigerated or frozen vial before it has warmed to room temperature. This causes atmospheric water to condense on the cold surfaces inside the vial.[3]

  • Catalysis by Trace Impurities:

    • Acid/Base Catalysis: The hydrolysis of esters is significantly accelerated by acidic or basic conditions.[1][2] Trace residues on glassware, contaminants in solvents used for aliquoting, or impurities on the vial's cap liner can create a micro-environment that catalyzes degradation.

    • Enzymatic Catalysis: Though less common for synthetic reagents, contamination with esterase enzymes from microbial sources can rapidly hydrolyze the compound if aseptic handling techniques are not used.

  • Elevated Storage Temperature: Storing the compound at room temperature or even at 4°C instead of the recommended -20°C will increase the rate of the hydrolysis reaction.[7] Temperature fluctuations during shipping or frequent removal from storage can also contribute.

Below is a diagram illustrating the hydrolysis reaction and its key influencers.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Hydrolysis Products cluster_catalysts Accelerating Factors Ester Ethyl 2-ethyl-6-phenylnicotinate Acid 2-ethyl-6-phenylnicotinic Acid Ester->Acid + H₂O Alcohol Ethanol Ester->Alcohol + H₂O Water H₂O (Moisture) Moisture Presence of Water Moisture->Ester attacks Temp Elevated Temperature Temp->Ester accelerates pH Trace Acid / Base pH->Ester catalyzes caption Hydrolysis of Ethyl 2-ethyl-6-phenylnicotinate. Handling_Workflow start Start: Retrieve from -20°C Storage equilibrate Equilibrate Vial to Room Temp (30-60 min) start->equilibrate open_vial Open Vial in Dry Environment (e.g., under N₂/Ar) equilibrate->open_vial aliquot Withdraw Required Amount (Use dry syringe/spatula) open_vial->aliquot purge Purge Vial Headspace with Inert Gas aliquot->purge use_sample Use Aliquot in Experiment aliquot->use_sample seal Seal Tightly purge->seal store Return to -20°C Storage seal->store caption Proper handling workflow to prevent moisture contamination.

Caption: Proper handling workflow to prevent moisture contamination.

Appendix: Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol provides a general framework for detecting the hydrolysis of Ethyl 2-ethyl-6-phenylnicotinate.

  • Sample Preparation:

    • Prepare a stock solution of your sample at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Vortex thoroughly to dissolve.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (or determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • The hydrolysis product, 2-ethyl-6-phenylnicotinic acid, will be more polar and thus will elute earlier than the parent ester.

    • Quantify the area percentage of the parent and degradant peaks to determine the sample's purity.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water content.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • Pure Ethyl 2-ethyl-6-phenylnicotinate: Look for the characteristic ethyl ester signals: a quartet (2H) and a triplet (3H).

    • Hydrolyzed Sample: Look for a decrease in the integration of the ester signals relative to other protons on the molecule. Identify the appearance of a new broad singlet for the carboxylic acid proton (usually >10 ppm) and the signals for ethanol (a quartet around 3.6 ppm and a triplet around 1.2 ppm).

References

  • Ferdous, A.J., Dickinson, N.A., & Waigh, R.D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-2. [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1702 - NICOTINIC ACID. [Link]

  • Smolinski, S.L., & Hilal, S.H. (2001). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US Environmental Protection Agency. [Link]

  • Garavelli, C.B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). [Link]

  • 常州沃腾化工科技有限公司. (2017).
  • Google Patents. (2017).
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Perfumer & Flavorist. (2010). Ethyl Dehydrocyclogeranate fragrance. [Link]

  • Shaikh, A.C., & Kwon, O. (2019). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses, 96, 110-123. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl phenol. [Link]

  • Liu, H., et al. (2005). A simple method for reaction rate prediction of ester hydrolysis. Journal of Molecular Structure: THEOCHEM, 730(1-3), 209-214. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of Ethyl 2-ethyl-6-phenylnicotinate by ¹H and ¹³C NMR

For professionals in pharmaceutical research and drug development, unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in pharmaceutical research and drug development, unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for Ethyl 2-ethyl-6-phenylnicotinate, a substituted pyridine derivative.

In the absence of a publicly available, validated reference spectrum, this document serves as a predictive and comparative guide. We will first deduce the theoretical ¹H and ¹³C NMR spectra based on foundational principles and data from analogous structures. Subsequently, we will outline a robust, self-validating experimental protocol for acquiring and confirming the spectral data, in line with Good Manufacturing Practice (GMP) standards.[3]

Predicted Spectral Analysis: The ¹H and ¹³C NMR Fingerprint

The structure of Ethyl 2-ethyl-6-phenylnicotinate presents several distinct spin systems that will give rise to a unique NMR fingerprint. Our predictions are based on established principles of chemical shift theory, spin-spin coupling, and substituent effects on aromatic systems.[4][5][6][7]

Chemical structure of Ethyl 2-ethyl-6-phenylnicotinate with proton and carbon numbering for NMR assignment. Figure 1: Structure and numbering for Ethyl 2-ethyl-6-phenylnicotinate.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is invaluable for determining the number of chemically non-equivalent protons and their connectivity.[7][8] The integration value of each signal corresponds to the number of protons it represents.[6][7]

Table 1: Predicted ¹H NMR Data for Ethyl 2-ethyl-6-phenylnicotinate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a (Ester -OCH₂ CH₃)~ 4.40Quartet (q)~ 7.12HThe methylene protons are deshielded by the adjacent ester oxygen. They are split by the three neighboring H-b protons into a quartet (n+1 rule).[9][10]
H-b (Ester -OCH₂CH₃ )~ 1.40Triplet (t)~ 7.13HThe terminal methyl protons are split by the two neighboring H-a protons into a triplet.[9][10]
H-c (Pyridine -CH₂ CH₃)~ 2.90Quartet (q)~ 7.62HThese methylene protons are attached directly to the pyridine ring, resulting in a downfield shift. They are split by the three H-d protons.
H-d (Pyridine -CH₂CH₃ )~ 1.35Triplet (t)~ 7.63HThese methyl protons are split by the two H-c methylene protons into a triplet.
H-4, H-5 (Pyridine Ring)~ 7.70 - 7.90Multiplet (m) or two Doublets (d)~ 8.02HThese two protons on the pyridine ring will appear as doublets, coupled to each other. Their exact shifts are influenced by the electronic effects of the substituents.[5]
H-2', H-6' (Phenyl Ring)~ 7.95 - 8.10Multiplet (m) or Doublet of Doublets (dd)~ 7-82HProtons ortho to the pyridine ring attachment.
H-3', H-4', H-5' (Phenyl Ring)~ 7.40 - 7.55Multiplet (m)~ 7-83HMeta and para protons of the phenyl ring, often appearing as a complex, overlapping multiplet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments.[8] Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[11]

Table 2: Predicted ¹³C NMR Data for Ethyl 2-ethyl-6-phenylnicotinate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-g (Ester C =O)~ 166.0The carbonyl carbon of the ester group appears significantly downfield.[12]
C-2, C-6 (Pyridine Ring)~ 158.0 - 162.0Carbons bearing substituents on the pyridine ring are typically deshielded.
C-3 (Pyridine Ring)~ 125.0The position of the ester group influences this shift.
C-4, C-5 (Pyridine Ring)~ 137.0, ~121.0Aromatic carbons within the pyridine ring.
C-1' (Phenyl Ring)~ 138.0The quaternary carbon of the phenyl ring attached to the pyridine. Quaternary carbons often show weaker signals.[13]
C-2', C-3', C-4', C-5', C-6' (Phenyl Ring)~ 128.0 - 130.0Aromatic carbons of the phenyl group typically resonate in this range. Due to symmetry, C-2'/C-6' and C-3'/C-5' may be equivalent.
C-a (Ester -OC H₂CH₃)~ 61.5The ester methylene carbon is deshielded by the oxygen atom.[14]
C-c (Pyridine -C H₂CH₃)~ 25.0The ethyl group carbon directly attached to the aromatic ring.
C-d (Pyridine -CH₂C H₃)~ 14.5The terminal methyl carbon of the ethyl group on the pyridine ring.
C-b (Ester -OCH₂C H₃)~ 14.0The terminal methyl carbon of the ethyl ester group.[14]

Experimental Validation Protocol: A Self-Validating Workflow

To ensure the generation of high-quality, reliable, and reproducible data suitable for regulatory submission, a meticulous experimental protocol is essential.[3][15] This workflow is designed to be self-validating, incorporating checks and standards to guarantee data integrity.

Causality Behind Experimental Choices
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and minimal signal overlap.[6] If solubility is an issue, DMSO-d₆ can be an alternative, though its solvent signals are more prominent.

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[7] It is chemically inert and produces a single sharp signal that rarely interferes with analyte peaks.

  • Spectrometer Frequency : A higher field strength (e.g., 500 MHz or 600 MHz) is recommended to achieve better signal dispersion and resolution, which is critical for resolving the complex aromatic regions and closely spaced multiplets in this molecule.[16][17]

  • Relaxation Delay (d1) : For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5-7 times the longest T1 relaxation time) is crucial to allow all nuclei to return to equilibrium before the next pulse, ensuring accurate signal integration.[18] While less critical for routine ¹H NMR, a sufficient delay (1-2 seconds) is still good practice.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of Ethyl 2-ethyl-6-phenylnicotinate.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean vial.

    • Add 5-10 µL of a 1% TMS in CDCl₃ solution to serve as the internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Calibration :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This step is critical for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Parameters : Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay (d1) of 2 seconds, and 16-32 scans for a good signal-to-noise ratio (S/N > 250:1).[18]

    • Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • ¹³C {¹H} NMR Acquisition :

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Parameters : Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay (d1) of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate S/N.

    • Processing : Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.0 ppm or the residual CDCl₃ signal at 77.16 ppm.

Advanced Structural Confirmation (2D NMR)

If any ambiguities remain after analyzing the 1D spectra, 2D NMR experiments are the definitive next step for confirming connectivity.[1]

  • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H coupling networks. A COSY spectrum would show cross-peaks between H-a/H-b and H-c/H-d, confirming the two distinct ethyl groups. It would also confirm the coupling between the H-4 and H-5 protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link each proton signal (e.g., H-a) to its corresponding carbon signal (C-a).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing the molecular puzzle together. For instance, an HMBC spectrum would show a correlation from the H-a protons to the ester carbonyl carbon (C-g), and from the H-c protons to the C-2 and C-3 carbons of the pyridine ring, confirming the placement of the substituents.

Visualization of Validation Workflows

Diagrams are essential for visualizing complex relationships and processes. The following DOT scripts generate diagrams for the validation workflow and the proton coupling network.

General Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation Synthesis Synthesized Compound Dissolution Dissolve in CDCl3 + TMS Standard Synthesis->Dissolution NMR_Acq 1D NMR Acquisition (1H & 13C) Dissolution->NMR_Acq Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->Proc Analysis Spectral Analysis (Compare to Prediction) Proc->Analysis Ambiguity Ambiguity? Analysis->Ambiguity NMR_2D 2D NMR (COSY, HSQC) [If Needed] Ambiguity->NMR_2D Yes Validation Structure Validated Ambiguity->Validation No NMR_2D->Validation

Caption: Workflow for the NMR validation of Ethyl 2-ethyl-6-phenylnicotinate.

Key ¹H-¹H Spin-Spin Coupling Network

Caption: Diagram of predicted ¹H-¹H spin-spin coupling interactions.

Comparative Analysis and GMP Considerations

In a drug development setting, NMR data is not just for structural confirmation; it is a critical component of quality control and regulatory filings.[18][19]

  • Comparison with Alternatives : The primary "alternative" in synthesis is an impurity or an incorrect isomer. The predicted spectrum serves as the benchmark. For example, if the ethyl group were at position 4 instead of 2, the coupling patterns and chemical shifts of the pyridine ring protons (H-4, H-5) would be drastically different. Similarly, the absence of the quartet/triplet signals for the C2-ethyl group would indicate a failure in the alkylation step.

  • GMP Compliance : All NMR activities within a GMP environment must be governed by strict controls.[16] This includes instrument qualification (IQ/OQ/PQ), method validation, and ensuring data integrity.[3] The protocol described above forms the basis for a validated analytical method. Method validation would further involve demonstrating specificity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose, such as release testing of an Active Pharmaceutical Ingredient (API).[3][17]

Conclusion

The structural validation of Ethyl 2-ethyl-6-phenylnicotinate relies on a systematic interpretation of its ¹H and ¹³C NMR spectra. This guide provides a detailed predictive framework for these spectra, highlighting the key signals, multiplicities, and chemical shifts that define its unique molecular fingerprint. By following the robust experimental protocol and leveraging advanced 2D NMR techniques when necessary, researchers can unequivocally confirm the structure of the target molecule. Adherence to these rigorous analytical standards is paramount for ensuring the identity, purity, and quality of pharmaceutical compounds, ultimately satisfying the stringent requirements of regulatory bodies.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Taylor & Francis Online. (2012, April 2). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

  • AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. [Link]

  • Almac Group. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. [Link]

  • Jacobsen, N. E. (2016).
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Pharmaceutical Technology. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • RSSL. Nuclear magnetic resonance spectroscopy (NMR). [Link]

  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. [Link]

  • Chemistry LibreTexts. (2023, January 29). High Resolution Proton NMR Spectra. [Link]

  • ResearchGate. (2026, March 4). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]

  • Intertek. Pharmaceutical NMR Analytical Services. [Link]

  • National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • NSF Public Access Repository. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • ResearchGate. (2025, August 6). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. [Link]

  • MDPI. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

  • SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]

  • De Gruyter. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Bruker. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. [Link]

  • University of Arizona. 13 Carbon NMR. [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of the ethyl and methyl groups of the.... [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • University of Leicester. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]

  • Ovid. Validation of quantitative NMR. [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chromatography Online. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. [Link]

  • AZoM. (2015, October 8). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • Wiley-VCH. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • ACS Publications. (2015, October 21). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. [Link]

  • ResearchGate. ¹H & ¹³C NMR spectra of ethyl.... [Link]

  • ResearchGate. Reference Ethyl Nicotinate NMR from SciFinder. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Comparative

Advanced Scaffold Analysis: Ethyl 2-ethyl-6-phenylnicotinate vs. Standard Pyridine Derivatives

Introduction: The Evolution of Pyridine Scaffolds The pyridine ring is one of the most privileged and ubiquitous structural units in medicinal chemistry, ranking as the second most widely utilized nitrogen heterocycle in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Pyridine Scaffolds

The pyridine ring is one of the most privileged and ubiquitous structural units in medicinal chemistry, ranking as the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals[1]. While simple pyridine derivatives—such as nicotinic acid (niacin) and its unhindered esters—have been foundational in treating conditions like hypertriglyceridemia[2], modern drug discovery demands rigorous multiparameter optimization. Standard nicotinates often suffer from rapid metabolic clearance, poor target selectivity, and high susceptibility to plasma esterases.

To overcome these limitations, medicinal chemists employ highly substituted analogs. Ethyl 2-ethyl-6-phenylnicotinate (E2E6PN) (CAS 1198774-15-0)[3] represents a specialized, sterically hindered, and highly lipophilic scaffold. By introducing strategic steric bulk (a 2-ethyl group) and a lipophilic anchor (a 6-phenyl group), this compound provides a robust framework for developing advanced enzyme inhibitors and GPCR ligands. This guide objectively compares E2E6PN against standard alternatives, providing researchers with actionable experimental workflows and structural insights.

Structural & Physicochemical Comparison

The pharmacological profile of any pyridine derivative is heavily dictated by its substitution pattern[1]. Understanding the structure-activity relationship (SAR) is critical for rational drug design.

  • Standard Pyridine Derivatives (e.g., Ethyl Nicotinate): Features an unhindered ester linkage at the C3 position. While this allows for rapid absorption, the lack of adjacent steric bulk makes the ester highly susceptible to rapid hydrolysis by plasma esterases, leading to a short systemic half-life and rapid clearance.

  • Ethyl 2-ethyl-6-phenylnicotinate (E2E6PN):

    • Steric Shielding (C2): The 2-ethyl group sits directly adjacent to the 3-carboxylate ester. This steric hindrance physically blocks esterase access, drastically reducing the rate of enzymatic hydrolysis and extending the compound's half-life.

    • Hydrophobic Engagement (C6): The 6-phenyl group extends deep into lipophilic pockets (such as the S1' pocket of matrix metalloproteinases like MMP-13), significantly enhancing binding affinity through π−π stacking and hydrophobic interactions[1].

SAR_Mapping Core Pyridine Core (Scaffold) Pos2 2-Ethyl Group (Steric Shielding) Core->Pos2 C2 Pos3 3-Ethyl Ester (Prodrug / Lipophilicity) Core->Pos3 C3 Pos6 6-Phenyl Group (Hydrophobic Binding) Core->Pos6 C6

Structure-Activity Relationship (SAR) of Ethyl 2-ethyl-6-phenylnicotinate.

Table 1: Comparative Physicochemical Properties
PropertyEthyl Nicotinate (Standard)Ethyl 2-ethyl-6-phenylnicotinateImpact on Drug Design
Molecular Weight 151.16 g/mol 255.31 g/mol E2E6PN is heavier but remains well within Lipinski's Rule of 5 parameters.
LogP (Lipophilicity) ~1.3~3.8Higher lipophilicity enhances membrane permeability and hydrophobic pocket binding.
Steric Hindrance LowHigh (2-Ethyl group)Protects the C3 ester from rapid enzymatic cleavage, improving metabolic stability.
Aromatic Rings 12Increased opportunities for π−π stacking with target receptor residues.

Pharmacokinetic Performance Data

Modifying the pyridine core with bulky substituents has been proven to drastically enhance pharmacokinetic (PK) parameters. Literature demonstrates that transitioning from a basic pyridine carboxylic acid derivative to a highly substituted, sterically hindered analog can increase in vivo bioavailability from a mere 9% to 73%[1]. Furthermore, clearance rates are significantly reduced, allowing for prolonged target engagement.

Table 2: Comparative Pharmacokinetic Profile (In Vivo Model)

Note: Data reflects established SAR principles for matrix metalloproteinase (MMP) inhibitors comparing basic pyridine carboxylic acids to highly substituted analogs[1].

PK ParameterStandard Pyridine Derivative2,6-Disubstituted Pyridine (E2E6PN Analog)
Bioavailability (%F) ~9%>70%
Clearance Rate (CL) 20.0 mL/min/kg<8.0 mL/min/kg
Systemic Exposure (AUC) 380 ng/h/mL>13,000 ng/h/mL
Half-Life ( t1/2​ ) <1 hour>4 hours

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of E2E6PN versus standard nicotinates, the following self-validating protocols evaluate plasma stability and pharmacokinetic profiling. As an application scientist, I emphasize causality—understanding why each step is performed is critical for assay integrity.

Protocol 1: Plasma Esterase Stability Assay

This assay determines the effectiveness of the 2-ethyl group in sterically shielding the ester from enzymatic hydrolysis.

  • Matrix Preparation: Pre-warm human or rat plasma to 37°C in a water bath for 15 minutes.

    • Causality: Assays must mimic physiological temperatures because esterase kinetics are highly temperature-dependent. Running the assay at room temperature will artificially inflate the apparent stability of standard nicotinates.

  • Compound Spiking: Introduce the test compound (E2E6PN vs. Ethyl Nicotinate) at a 1 µM final concentration, ensuring the organic solvent (DMSO) remains below 1% v/v.

    • Causality: High DMSO concentrations denature plasma proteins, inadvertently neutralizing the very esterases we are trying to measure, leading to false-positive stability data.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, and 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol).

    • Causality: The 3x volume of ice-cold organic solvent instantly precipitates proteins, halting all enzymatic activity. This ensures the LC-MS/MS readout accurately reflects the exact time point without ex vivo degradation occurring in the autosampler.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the intrinsic clearance ( CLint​ ) and half-life.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

PK_Workflow Dose Compound Dosing (IV & PO) Sample Plasma Sampling (Time-course) Dose->Sample Extract Protein Precipitation (Ice-cold ACN) Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS Analysis PK Parameter Calculation LCMS->Analysis

Self-validating workflow for pharmacokinetic profiling and LC-MS/MS quantification.

  • Dosing Strategy: Administer compounds to Sprague-Dawley rats via intravenous (IV, 1 mg/kg) and oral (PO, 5 mg/kg) routes using a formulation of 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: Formulating highly lipophilic compounds like E2E6PN requires surfactants (Tween 80) to prevent precipitation in the gut, ensuring that absorption is limited by permeability, not solubility.

  • Serial Blood Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Causality: EDTA chelates calcium, preventing coagulation without interfering with the mass spectrometry ionization process (unlike heparin, which can cause severe ion suppression).

  • Quantification & PK Modeling: Analyze the extracted plasma via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Use Non-Compartmental Analysis (NCA) to calculate Bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

References

  • Altaf, A. A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, National Institutes of Health (NIH), 2021. URL:[Link]

  • "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Dove Medical Press, 2024. URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.